2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid
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Overview
Description
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . A novel one-pot protocol for the convenient and efficient synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones in good yields from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes has been established with a wide range of substrate scope .Molecular Structure Analysis
Imidazo [1,5- a ]pyridines are a promising family of fluorophores that can be easily functionalized to tune their photophysical properties, characterized by a high photoluminescent quantum yield (up to 50%) and a large Stokes shift (up to 150 nm) .Chemical Reactions Analysis
A tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products is involved in this method .Scientific Research Applications
Synthesis and Antiproliferative Activity
The compound under discussion is related to a class of compounds that includes 2-aminobenzimidazole derivatives, which have been synthesized and tested for their antiproliferative activity in vitro. These compounds, particularly those derived from reactions with nitriles containing an active methylene group such as malononitrile, have shown promise in biological studies, indicating potential for further synthesis and exploration in scientific research. Two compounds from this class demonstrated significant activity, albeit without selectivity towards cancer cells, suggesting a need for further refinement in targeting mechanisms for therapeutic applications (Nowicka et al., 2014).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which are structurally similar to this compound, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Mode of Action
It is known that similar compounds, such as imidazo[1,2-a]pyridine derivatives, interact with their targets through various mechanisms, including blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Related compounds, such as imidazo[1,2-a]pyridine derivatives, have been proposed for the treatment of cancer, cardiovascular diseases, and alzheimer’s disease , suggesting that they may affect a variety of biochemical pathways.
Result of Action
Related compounds have been shown to have a broad spectrum of biological activity, suggesting that this compound may also have diverse molecular and cellular effects .
Future Directions
Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . The current study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer .
Properties
IUPAC Name |
2-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]propanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-16(21)12(17(22)23)10-13-14-8-4-5-9-19(14)15(18-13)11-6-2-1-3-7-11/h1-10H,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDMHYFTZGQUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=C(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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